
4'-(咪唑-1-基)苯乙酮
描述
4’-(Imidazol-1-yl)acetophenone is a selective thromboxane synthesis inhibitor . It has been used in the synthesis of ®- (+)-4’-(imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst .
Synthesis Analysis
The compound has been synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with various alkyl halides containing either electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular formula of 4’-(Imidazol-1-yl)acetophenone is C11H10N2O . Its molecular weight is 186.21 . The SMILES string representation isCC(=O)c1ccc(cc1)-n2ccnc2 . Chemical Reactions Analysis
4’-(Imidazol-1-yl)acetophenone has been used in the synthesis of ®- (+)-4’-(imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst .Physical And Chemical Properties Analysis
4’-(Imidazol-1-yl)acetophenone is a solid with a melting point of 108-110 °C (lit.) . It is white to yellow in color .科学研究应用
Thromboxane Synthesis Inhibitor
4’-(Imidazol-1-yl)acetophenone is a selective thromboxane synthesis inhibitor . Thromboxane is a substance made by platelets that causes blood clotting and constriction of blood vessels. It plays a role in several pathophysiological processes, including inflammation and vasoconstriction. Therefore, inhibitors of thromboxane synthesis are valuable in the research and treatment of conditions like heart disease and stroke .
Synthesis of ®-(+)-4’-(Imidozol-1-yl)-Phenyl Ethanol
This compound has been used in the synthesis of ®-(+)-4’-(Imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst . This indicates its potential use in the field of organic synthesis and the production of complex organic compounds.
Anticandidal Activity
Research has shown that derivatives of 4’-(Imidazol-1-yl)acetophenone exhibit potent anticandidal activity . This suggests its potential application in the development of new antifungal drugs, particularly against Candida species which are common causes of fungal infections .
Ergosterol Biosynthesis Inhibition
Some derivatives of 4’-(Imidazol-1-yl)acetophenone have shown to inhibit ergosterol biosynthesis . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to the death of the fungus. This further supports the potential use of this compound in antifungal drug development .
Docking Studies
Docking studies have been performed with 4’-(Imidazol-1-yl)acetophenone derivatives to evaluate their binding modes on lanosterol 14-α-demethylase . This enzyme is a key player in the biosynthesis of ergosterol in fungi. The results of these studies can provide valuable insights into the design of more effective antifungal agents .
Potential Use in Pharmacology
Given its various biological activities, 4’-(Imidazol-1-yl)acetophenone could be a valuable lead compound in drug discovery and development. Its properties make it a potential candidate for the development of new therapeutic agents, particularly in the areas of cardiovascular disease and fungal infections .
安全和危害
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with the skin .
属性
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQQJIMVVUTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143259 | |
| Record name | Ro 22-3581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4'-(Imidazol-1-yl)acetophenone | |
CAS RN |
10041-06-2 | |
| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 22-3581 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 22-3581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO 22-3581 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4'-(Imidazol-1-yl)acetophenone exert its effects in a biological context?
A1: 4'-(Imidazol-1-yl)acetophenone acts as a selective inhibitor of thromboxane synthesis. [] Thromboxane is a lipid mediator involved in various physiological processes, including platelet aggregation and vasoconstriction. By inhibiting thromboxane synthesis, TXI can modulate these processes and potentially impact conditions like hypertension and diabetic nephropathy.
Q2: What evidence suggests a role for 4'-(Imidazol-1-yl)acetophenone in addressing diabetic complications?
A2: Studies in streptozotocin-induced diabetic rats (SDRs) provide insights into TXI's potential. These rats exhibited elevated urinary thromboxane B2 (a stable metabolite of thromboxane) and albumin excretion compared to normal rats, indicating kidney dysfunction. Notably, TXI treatment prevented these increases and improved kidney function parameters without affecting blood glucose levels. [] This suggests that TXI might protect against diabetic nephropathy, likely by reducing thromboxane-mediated kidney injury.
Q3: Does the structure of 4'-(Imidazol-1-yl)acetophenone contribute to its observed magnetic properties?
A3: Research indicates that the alignment of 4'-(Imidazol-1-yl)acetophenone molecules within a crystal lattice influences its magnetic behavior. [] When TXI adopts a mononuclear structure with well-aligned anisotropic axes, it displays enhanced axial anisotropy and a higher energy barrier for magnetization reversal. This specific arrangement contributes to its single-molecule magnetic behavior, which differs from its behavior in a 2D coordination polymer where the alignment is less ordered.
Q4: Has 4'-(Imidazol-1-yl)acetophenone been explored for anticancer potential, and if so, what structural aspects are relevant?
A4: Yes, derivatives of 4'-(Imidazol-1-yl)acetophenone, specifically chalcone compounds incorporating this moiety, have demonstrated antiproliferative activity against HeLa and PC-3 cancer cells. [] Structure-activity relationship studies are crucial in this context. For instance, modifications to the chalcone scaffold, particularly substitutions on the aromatic rings, appear to significantly influence the potency and selectivity against specific cancer cell lines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



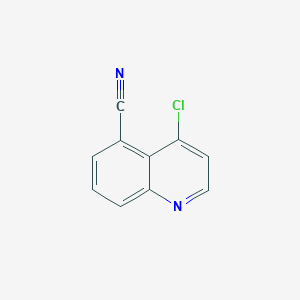
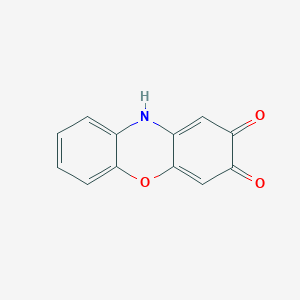
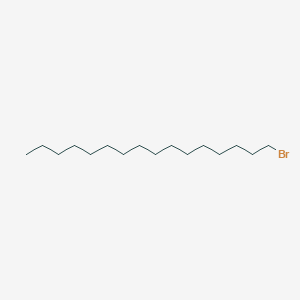
![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)


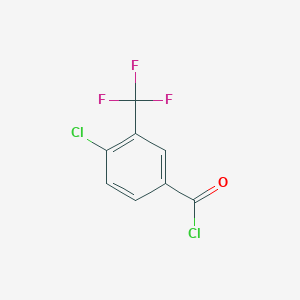
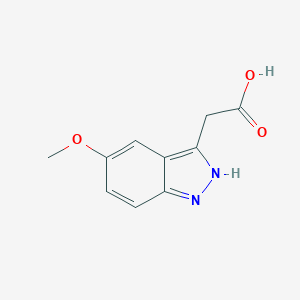
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
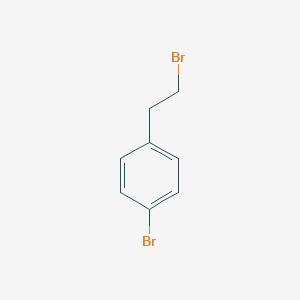
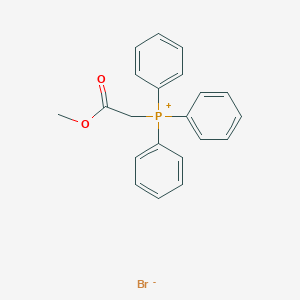

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
